molecular formula C17H30O2Si B14537273 (4-tert-Butoxy-2-tert-butylphenoxy)(trimethyl)silane CAS No. 62477-74-1

(4-tert-Butoxy-2-tert-butylphenoxy)(trimethyl)silane

Cat. No.: B14537273
CAS No.: 62477-74-1
M. Wt: 294.5 g/mol
InChI Key: CIFBYZLFOUPHMF-UHFFFAOYSA-N
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Description

(4-tert-Butoxy-2-tert-butylphenoxy)(trimethyl)silane is an organosilicon compound with the molecular formula C13H22OSi. It is a derivative of 4-tert-butylphenol, where the phenolic hydroxyl group is replaced by a trimethylsilyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-tert-Butoxy-2-tert-butylphenoxy)(trimethyl)silane typically involves the reaction of 4-tert-butylphenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

(4-tert-Butoxy-2-tert-butylphenoxy)(trimethyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-tert-Butoxy-2-tert-butylphenoxy)(trimethyl)silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of (4-tert-Butoxy-2-tert-butylphenoxy)(trimethyl)silane involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group for hydroxyl and amino groups, preventing unwanted side reactions during chemical synthesis. Additionally, the compound can participate in hydrosilylation reactions, where it adds across double bonds to form new carbon-silicon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-tert-Butoxy-2-tert-butylphenoxy)(trimethyl)silane is unique due to its combination of tert-butyl and trimethylsilyl groups, which confer both steric hindrance and chemical stability. This makes it particularly useful in applications where stability and selectivity are crucial .

Properties

CAS No.

62477-74-1

Molecular Formula

C17H30O2Si

Molecular Weight

294.5 g/mol

IUPAC Name

[2-tert-butyl-4-[(2-methylpropan-2-yl)oxy]phenoxy]-trimethylsilane

InChI

InChI=1S/C17H30O2Si/c1-16(2,3)14-12-13(18-17(4,5)6)10-11-15(14)19-20(7,8)9/h10-12H,1-9H3

InChI Key

CIFBYZLFOUPHMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OC(C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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